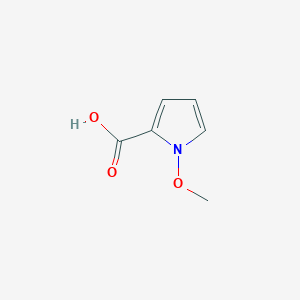
1-Methoxy-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a methoxy group at the first position and a carboxylic acid group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methoxy-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-1H-pyrrole with carbon dioxide under high pressure and temperature conditions. Another method includes the use of palladium-catalyzed decarboxylative cross-coupling reactions, where 1-methoxy-1H-pyrrole is reacted with phenylbromide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.
Aplicaciones Científicas De Investigación
1-Methoxy-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-methoxy-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-pyrrolecarboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
1H-Pyrrole-2-carboxylic acid: Lacks the methoxy group, making it less versatile in certain reactions.
1-Methyl-2-phenyl-1H-pyrrole: Contains a phenyl group, leading to different chemical properties and applications.
Uniqueness
1-Methoxy-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the pyrrole ring
Propiedades
Fórmula molecular |
C6H7NO3 |
|---|---|
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
1-methoxypyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO3/c1-10-7-4-2-3-5(7)6(8)9/h2-4H,1H3,(H,8,9) |
Clave InChI |
MEJCBSZYZDPXPX-UHFFFAOYSA-N |
SMILES canónico |
CON1C=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


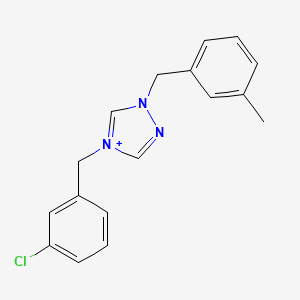
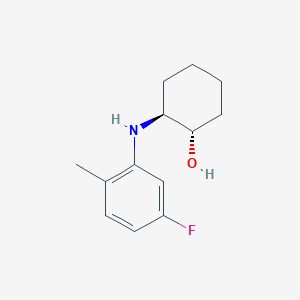
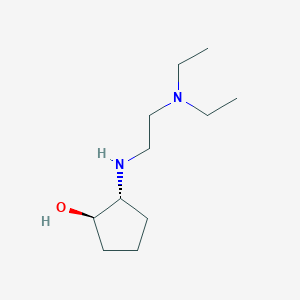
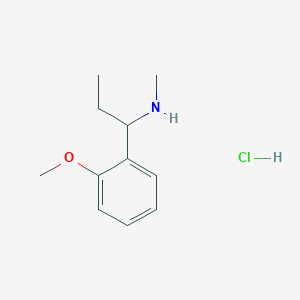
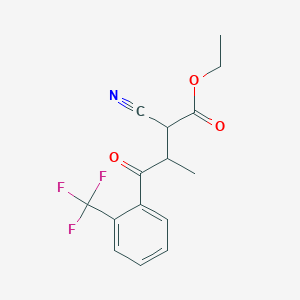
![6-(2-Chloro-5-iodophenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281536.png)
![6-(3,4-Dimethoxybenzyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281540.png)
![3-[6-(3-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15281554.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281556.png)
![6-(3,4-Dimethoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281563.png)
![2-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B15281571.png)
![N-[3-(methylsulfanyl)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl]-N'-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B15281576.png)
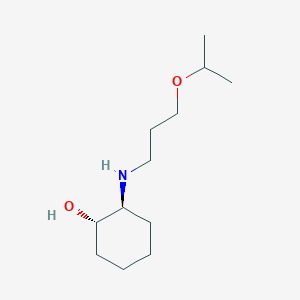
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15281591.png)
